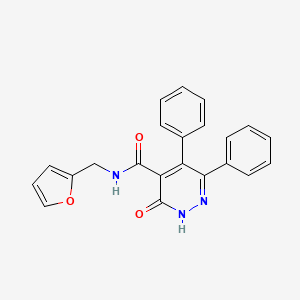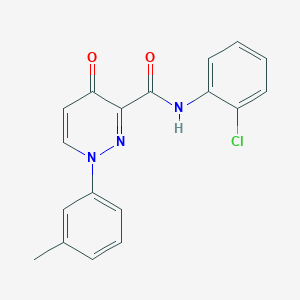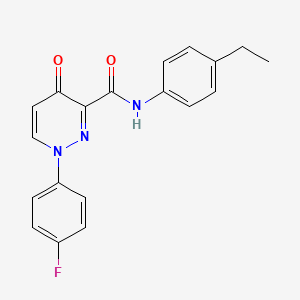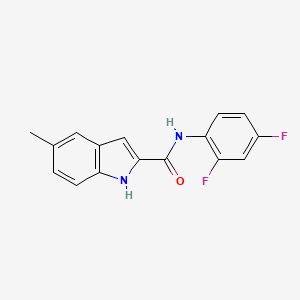![molecular formula C18H16ClNO3 B11375154 2-chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11375154.png)
2-chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a chlorine atom and two furan rings, one of which is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoyl chloride with an appropriate amine under basic conditions.
Attachment of Furan Rings: The furan rings can be introduced via nucleophilic substitution reactions. The furan-2-ylmethyl and 5-methylfuran-2-ylmethyl groups can be attached to the nitrogen atom of the benzamide core through alkylation reactions using corresponding furan derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: It can be explored for its properties in the development of new materials, such as polymers or coatings.
Biological Studies: It can be used to study its interactions with biological targets, potentially leading to the discovery of new biochemical pathways or mechanisms.
Mechanism of Action
The mechanism of action of 2-chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(4-chloro-2-nitro-phenyl)-furan-2-ylmethylene)-malononitrile
- 5-(4-chloro-phenyl)-furan-2-carboxylic acid p-tolylamide
- 5-furan-2-yl-2H-pyrazole-3-carboxylic acid (4-chloro-benzylidene)-hydrazide
Uniqueness
2-chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C18H16ClNO3 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide |
InChI |
InChI=1S/C18H16ClNO3/c1-13-8-9-15(23-13)12-20(11-14-5-4-10-22-14)18(21)16-6-2-3-7-17(16)19/h2-10H,11-12H2,1H3 |
InChI Key |
GYPXVRLYGFQRHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-hydroxy-4,6-dimethylphenyl)-5-(prop-2-en-1-yl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11375076.png)

![N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11375093.png)
![4,6-dimethyl-N-(3-methylphenyl)-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B11375108.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11375110.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea](/img/structure/B11375111.png)
![2-[2-(1-hydroxypropyl)-1H-benzimidazol-1-yl]-N,N-bis(2-methylpropyl)acetamide](/img/structure/B11375123.png)
![4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11375125.png)
![8-(2,4-dimethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11375126.png)
![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-2-phenoxyacetamide](/img/structure/B11375137.png)

![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11375146.png)


